1-(3,4-Dichlorophenoxy)propan-2-one

Beschreibung

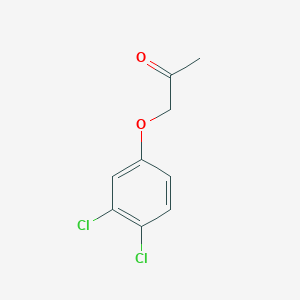

1-(3,4-Dichlorophenoxy)propan-2-one (C₉H₈Cl₂O₂) is a chlorinated aromatic ketone characterized by a propan-2-one backbone substituted with a 3,4-dichlorophenoxy group. Its molecular structure (SMILES: CC(=O)COC1=CC(=C(C=C1)Cl)Cl) confers notable lipophilicity (LogP ≈ 2.96 for its isomer), making it relevant in agrochemical and pharmaceutical synthesis .

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenoxy)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-6(12)5-13-7-2-3-8(10)9(11)4-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGOOCTVMHMAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309407 | |

| Record name | 1-(3,4-dichlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15422-20-5 | |

| Record name | NSC211908 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dichlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenoxy)propan-2-one can be synthesized through the reaction of 3,4-dichlorophenol with epichlorohydrin under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with epichlorohydrin to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through techniques such as distillation or recrystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4-Dichlorophenoxy)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include or .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicide Development

One of the most significant applications of 1-(3,4-Dichlorophenoxy)propan-2-one is in the development of herbicides. The compound is structurally similar to other well-known herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used for controlling broadleaf weeds. Research indicates that derivatives of dichlorophenoxy compounds exhibit herbicidal activity through the disruption of plant growth hormones (auxins) .

Case Study: Herbicidal Activity

A study assessed the herbicidal efficacy of this compound against various weed species. The results demonstrated a significant reduction in growth rates when applied at concentrations of 100–200 mg/L. The compound showed selective toxicity towards target weeds while exhibiting minimal phytotoxicity to crops such as corn and soybeans .

Pharmaceutical Applications

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties, making it a candidate for pharmaceutical applications. Its effectiveness against certain bacterial strains has been documented in laboratory settings.

Case Study: Antimicrobial Testing

In a controlled study, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential for developing antimicrobial agents based on this compound .

Biochemical Applications

Buffering Agent in Biochemical Assays

This compound is also utilized as an organic buffer in biological and biochemical assays. Its ability to maintain pH stability makes it valuable in various laboratory procedures.

Data Table: Buffering Capacity Comparison

| Compound | pH Range | Buffering Capacity (mM) |

|---|---|---|

| This compound | 6.0 - 8.0 | 25 |

| Tris Buffer | 7.0 - 9.0 | 30 |

| Phosphate Buffer | 6.5 - 7.5 | 20 |

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichlorophenoxy)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key properties of 1-(3,4-Dichlorophenoxy)propan-2-one with five structural analogs:

Key Observations:

- Chlorination Effects : The 3,4-dichloro and 2,4-dichloro isomers share identical molecular formulas but differ in substituent positions, impacting reactivity and biological activity. The 3,4-dichloro derivative is hypothesized to exhibit stronger electrophilic character due to electron-withdrawing Cl groups .

- Hydroxyl vs. Chlorine : Replacing chlorine with hydroxyl groups (e.g., 1-(3,4-Dihydroxyphenyl)propan-2-one) reduces LogP significantly (~1.2 vs. ~2.96), altering solubility and metabolic pathways .

- Methoxy and Methylenedioxy Groups : Piperonyl methyl ketone’s methylenedioxy group enhances ring stability, favoring its use in controlled syntheses, while methoxy derivatives are less reactive .

Biologische Aktivität

1-(3,4-Dichlorophenoxy)propan-2-one, a compound with the molecular formula C₉H₈Cl₂O₂, is notable for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article synthesizes diverse research findings regarding its biological activity, including herbicidal properties, antimicrobial effects, and potential therapeutic uses.

Chemical Structure and Properties

This compound features a propan-2-one moiety linked to a 3,4-dichlorophenoxy group. The presence of two chlorine atoms on the aromatic ring enhances its reactivity and biological activity. The compound's unique structure positions it as a subject of interest in both agrochemical and pharmaceutical research.

Herbicidal Activity

Research indicates that this compound exhibits herbicidal properties . Its structural similarity to other chlorinated phenoxy compounds suggests potential interactions with plant growth regulators, which may affect plant metabolism and growth processes. Studies have shown that this compound can inhibit certain enzymatic pathways crucial for plant development.

Table 1: Comparison of Herbicidal Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,4-Dichlorophenoxyacetic Acid | C₈H₆Cl₂O₃ | Widely used herbicide; affects auxin pathways |

| 2-(3,4-Dichlorophenoxy)propionic Acid | C₈H₆Cl₂O₂ | Similar structure; used as an herbicide |

| This compound | C₉H₈Cl₂O₂ | Potential herbicidal activity through metabolic inhibition |

Antimicrobial Activity

In addition to its herbicidal properties, this compound has been investigated for its antimicrobial activity . Similar compounds have shown moderate antimicrobial effects against various pathogens. For instance, a related compound demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antimicrobial Efficacy

A study assessed the antibacterial activity of synthetic derivatives of this compound against clinical strains of bacteria. Results indicated that compounds in this class inhibited bacterial growth at low micromolar concentrations, suggesting potential as new antibacterial agents .

The mechanism underlying the biological activity of this compound is not fully elucidated but is believed to involve interference with key biochemical pathways in target organisms. For herbicidal applications, it may inhibit auxin-related pathways that are critical for plant growth. In terms of antimicrobial effects, similar compounds have been shown to disrupt bacterial cell wall synthesis or interfere with metabolic processes essential for bacterial survival.

Research Findings and Future Directions

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. The exploration of structure-activity relationships (SAR) has provided insights into how modifications can improve efficacy against specific targets.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dichlorophenoxy)propan-2-one, and how do reaction conditions influence yield?

- Methodology : Nucleophilic substitution reactions between 3,4-dichlorophenol and α-halogenated ketones (e.g., chloroacetone) under basic conditions (K₂CO₃ or NaOH) are common. Solvent choice (e.g., DMF, acetone) and temperature (60–80°C) significantly affect yields due to competing side reactions like elimination or over-halogenation . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the target compound.

Q. How can researchers characterize the physicochemical properties of this compound for stability studies?

- Methodology :

- Melting Point : Differential Scanning Calorimetry (DSC) to determine purity and polymorphic forms.

- Solubility : Use shake-flask methods in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) .

- Hygroscopicity : Dynamic Vapor Sorption (DVS) to assess moisture uptake under controlled humidity.

- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

Q. What analytical techniques are most effective for purity assessment?

- Methodology :

- HPLC : C18 column (5 µm, 250 mm × 4.6 mm), mobile phase of acetonitrile/water (70:30 v/v), UV detection at 254 nm .

- GC-MS : For volatile impurities; electron ionization (EI) mode with helium carrier gas.

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm structural integrity and detect trace solvents .

Advanced Research Questions

Q. How can reaction mechanisms for byproduct formation during synthesis be elucidated?

- Methodology :

- Isolation of Byproducts : Scale up the reaction and isolate intermediates via preparative TLC or HPLC.

- Kinetic Studies : Monitor reaction progress using in-situ FTIR or Raman spectroscopy to identify transient species .

- Computational Modeling : Density Functional Theory (DFT) to map energy barriers for competing pathways (e.g., SN2 vs. elimination) .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodology :

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MIC for antimicrobial activity).

- Structural-Activity Relationship (SAR) : Synthesize analogs with controlled substitutions (e.g., replacing Cl with F) to isolate electronic vs. steric effects .

- Batch Consistency : Verify compound purity and crystallinity (PXRD) across studies to rule out batch variability .

Q. How can impurity profiling align with ICH guidelines for pharmaceutical intermediates?

- Methodology :

- Forced Degradation : Expose the compound to heat, light, and oxidizers (H₂O₂) to simulate degradation pathways.

- LC-HRMS : Identify impurities at ≤0.1% levels using high-resolution mass spectrometry (e.g., Q-TOF) .

- Toxicological Assessment : Use in silico tools (e.g., Derek Nexus) to prioritize impurities for genotoxicity testing .

Q. What computational tools predict the environmental fate of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.